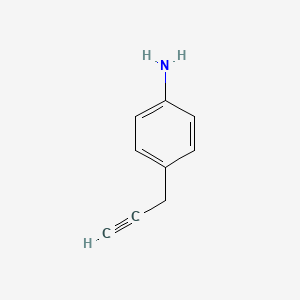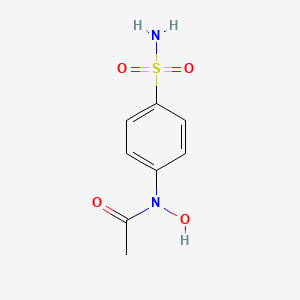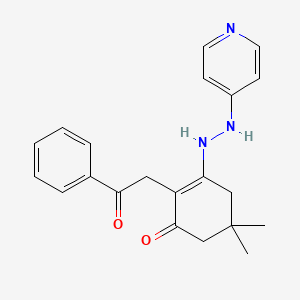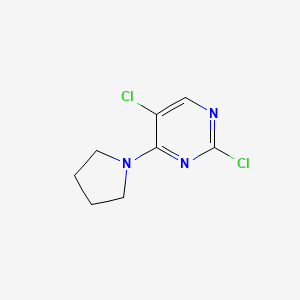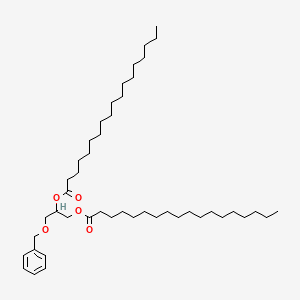
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is an organic compound with the molecular formula C({46})H({80})O(_{4}). It is a derivative of glycerol, where the hydroxyl groups are esterified with octadecanoic acid (stearic acid) and one of the hydroxyl groups is substituted with a benzyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate typically involves the esterification of glycerol derivatives. One common method is the reaction of 3-(benzyloxy)-1,2-propanediol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOCH(_2)CH(_3)) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 3-(Benzyloxy)propane-1,2-diol.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate involves its interaction with biological membranes. The benzyloxy group can insert into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propane-1,2-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
3-(Benzyloxy)propane-1,2-diyl bis(4-phenylbutanoate): Contains aromatic substituents on the ester groups.
3-(Benzyloxy)propane-1,2-diyl bis(2-ethylhexanoate): Features branched fatty acid chains.
Uniqueness
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is unique due to its long-chain fatty acid esters, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and modification.
Properties
CAS No. |
7145-33-7 |
|---|---|
Molecular Formula |
C46H82O5 |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
(2-octadecanoyloxy-3-phenylmethoxypropyl) octadecanoate |
InChI |
InChI=1S/C46H82O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-45(47)50-42-44(41-49-40-43-36-32-31-33-37-43)51-46(48)39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36-37,44H,3-30,34-35,38-42H2,1-2H3 |
InChI Key |
ZNFWQBHGTAKSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
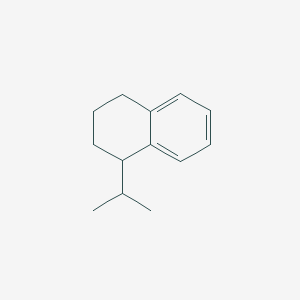
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
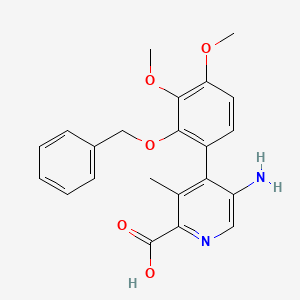
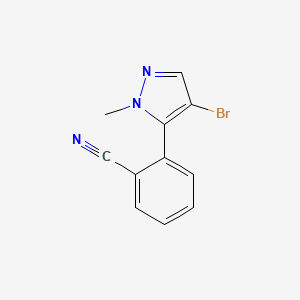
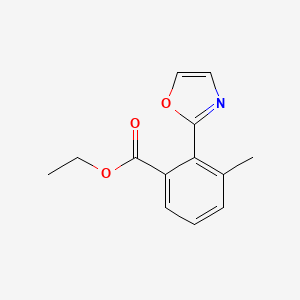
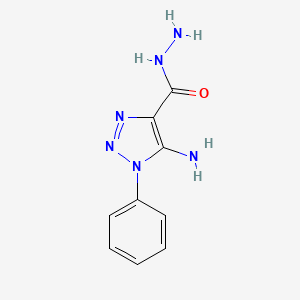
![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

